N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.
Thiophene Derivative Preparation: The thiophene moiety can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The pyrazole and thiophene derivatives are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Benzo[d]thiazole Formation: The benzo[d]thiazole ring is typically synthesized from 2-aminothiophenol and a carboxylic acid derivative through a condensation reaction.
Final Coupling: The final step involves coupling the benzo[d]thiazole derivative with the pyrazole-thiophene intermediate, often using amide bond formation techniques such as peptide coupling reagents (e.g., EDC, HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the intermediates using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzo[d]thiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDC, HOBt, DCC.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its ability to modulate biological pathways, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
- N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide
- N-(2-(1H-pyrazol-1-yl)-2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide
Uniqueness
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is unique due to the combination of its pyrazole, thiophene, and benzo[d]thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-17(12-2-3-14-16(8-12)24-11-19-14)18-9-15(13-4-7-23-10-13)21-6-1-5-20-21/h1-8,10-11,15H,9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTDTQXIKIVJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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